molecular formula C25H26N2O3 B11098425 2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11098425
M. Wt: 402.5 g/mol
InChI Key: JBDYWCYCAGIOLC-UHFFFAOYSA-N
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Description

2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its intricate molecular architecture makes it a subject of interest for synthetic chemists aiming to explore novel reaction pathways and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Bicyclic Core: The 2,3,3-trimethyl-6-azabicyclo[3.2.1]octane core can be synthesized through enantioselective methods, often starting from tropinone derivatives. This step requires precise control of stereochemistry to ensure the correct configuration of the bicyclic structure.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the bicyclic core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Isoindole Dione: The final step involves the cyclization of the intermediate product to form the isoindole dione ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development. The bicyclic core is reminiscent of structures found in natural alkaloids, which are known for their biological activity .

Medicine

In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. The presence of the bicyclic core suggests possible interactions with biological receptors, which could lead to the development of new medications.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stable and rigid structure.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The bicyclic core can fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The phenyl and isoindole dione groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and cocaine share a similar bicyclic core structure.

    Isoindole Derivatives: Compounds such as phthalimide and thalidomide feature the isoindole dione ring.

Uniqueness

What sets 2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione apart is the combination of the bicyclic core with the isoindole dione ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-[4-(2,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C25H26N2O3/c1-15-17-12-19(13-25(15,2)3)26(14-17)22(28)16-8-10-18(11-9-16)27-23(29)20-6-4-5-7-21(20)24(27)30/h4-11,15,17,19H,12-14H2,1-3H3

InChI Key

JBDYWCYCAGIOLC-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(CC1(C)C)N(C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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